molecular formula C8H11BrF4 B12451735 1-Bromo-1,1,2,2-tetrafluorooct-3-ene

1-Bromo-1,1,2,2-tetrafluorooct-3-ene

Cat. No.: B12451735
M. Wt: 263.07 g/mol
InChI Key: ZIUUSJGUQRYFKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1,1,2,2-tetrafluorooct-3-ene typically involves the reaction of 1,1,2,2-tetrafluorooct-3-ene with a brominating agent such as hydrogen bromide (HBr). The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the carbon chain .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to achieve the desired purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1,1,2,2-tetrafluorooct-3-ene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohol derivatives, while addition reactions with hydrogen halides can produce halogenated alkanes .

Scientific Research Applications

1-Bromo-1,1,2,2-tetrafluorooct-3-ene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-1,1,2,2-tetrafluorooct-3-ene involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or the activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-1,1,2,2-tetrafluorooct-3-ene is unique due to its specific combination of bromine and fluorine atoms on an octene backbone. This structure imparts unique reactivity and properties, making it valuable for specialized research applications .

Properties

IUPAC Name

1-bromo-1,1,2,2-tetrafluorooct-3-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrF4/c1-2-3-4-5-6-7(10,11)8(9,12)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUUSJGUQRYFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(C(F)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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